Introduction: The Benzofuranone Scaffold and the Strategic Role of Iodine
Introduction: The Benzofuranone Scaffold and the Strategic Role of Iodine
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodo-3(2H)-benzofuranone
The benzofuranone core is a privileged heterocyclic scaffold frequently encountered in natural products and medicinally active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibiotic, anti-inflammatory, and anticancer properties.[2] The introduction of a halogen, specifically iodine, at the 5-position of the 3(2H)-benzofuranone ring system creates a molecule of significant interest to researchers in synthetic and medicinal chemistry. 5-Iodo-3(2H)-benzofuranone is not merely another derivative; it is a versatile synthetic intermediate. The carbon-iodine bond serves as a highly effective "synthetic handle" for introducing molecular complexity through modern cross-coupling reactions. This guide provides a detailed exploration of the chemical properties, spectroscopic signature, reactivity, and synthetic potential of this valuable building block.
Molecular Identity and Physicochemical Properties
A clear definition of a chemical entity begins with its fundamental identifiers and physical properties. These data are critical for laboratory handling, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 5-iodo-1-benzofuran-3-one | [] |
| Synonyms | 5-Iodo-3(2H)-benzofuranone | [] |
| CAS Number | 60770-51-6 | [] |
| Molecular Formula | C₈H₅IO₂ | [] |
| Molecular Weight | 260.03 g/mol | Calculated |
| InChI Key | JEHKHXISMMCMEU-UHFFFAOYSA-N | [] |
| Appearance | Solid (predicted) | [4] |
Synthesis of Benzofuran-3(2H)-ones: A General Workflow
The synthesis of the 3(2H)-benzofuranone core is well-established in organic chemistry literature.[5] A common and effective strategy involves the intramolecular cyclization of an α-aryloxycarbonyl compound, which can be prepared from the corresponding phenol. For 5-Iodo-3(2H)-benzofuranone, a logical precursor would be 4-iodophenol.
The following diagram outlines a general, plausible synthetic workflow for accessing this class of compounds.
Caption: General workflow for the synthesis of 5-Iodo-3(2H)-benzofuranone.
Exemplary Synthetic Protocol
The following protocol is a representative procedure based on established methodologies for benzofuranone synthesis.[1]
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
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To a stirred solution of 4-iodophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Add ethyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 2-(4-iodophenoxy)acetate.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
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Add the purified ethyl 2-(4-iodophenoxy)acetate (1.0 eq) to Polyphosphoric Acid (PPA) (10x by weight) at 60 °C.
-
Increase the temperature to 90-100 °C and stir vigorously for 2-4 hours. The mixture will become a thick paste.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction vessel in an ice bath and carefully quench the reaction by the slow addition of crushed ice and water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum. Recrystallization (e.g., from ethanol) can be performed for further purification to yield 5-Iodo-3(2H)-benzofuranone.
Spectroscopic and Analytical Characterization
The structural elucidation of 5-Iodo-3(2H)-benzofuranone relies on a combination of standard spectroscopic techniques. The predicted data below are based on the analysis of its constituent functional groups and data from analogous iodo-benzofuran structures.[6][7]
| Technique | Expected Observations |
| ¹H NMR | δ 7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the iodine. δ 7.6-7.7 ppm (dd, 1H): Aromatic proton meta to the iodine and ortho to the carbonyl group. δ 7.0-7.1 ppm (d, 1H): Aromatic proton ortho to the ether oxygen. δ 4.6-4.7 ppm (s, 2H): Methylene protons (CH₂) adjacent to the carbonyl group. |
| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O). δ ~160-165 ppm: Aromatic carbon attached to the ether oxygen. δ ~140-145 ppm: Aromatic carbon ortho to the carbonyl. δ ~130-138 ppm: Aromatic carbons ortho and meta to the iodine. δ ~115-120 ppm: Aromatic carbon ortho to the ether oxygen. δ ~85-90 ppm: Aromatic carbon bearing the iodine atom (C-I). δ ~70-75 ppm: Methylene carbon (CH₂). |
| Infrared (IR) | ~1710-1730 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the five-membered ring ketone.[8] ~1580-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250-1300 cm⁻¹: C-O stretching of the aryl ether. ~500-600 cm⁻¹: C-I stretching vibration. |
| Mass Spec (MS) | m/z ~260: Molecular ion peak [M]⁺ corresponding to C₈H₅IO₂. Characteristic Fragments: Loss of CO (m/z ~232), and other fragments corresponding to the benzofuran ring system. |
Causality Behind Spectral Data: The chemical shifts in NMR are dictated by the electronic environment. The carbonyl group and ether oxygen strongly influence the adjacent aromatic protons and carbons, causing them to appear at distinct downfield shifts. In IR spectroscopy, the bond strength and atomic masses determine the vibrational frequency, leading to the characteristic strong C=O stretch.[9]
Chemical Reactivity and Synthetic Applications
The true value of 5-Iodo-3(2H)-benzofuranone lies in its dual reactivity, making it a powerful intermediate for building complex molecules.
A. Reactivity at the Carbonyl Group: The methylene protons alpha to the carbonyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for functionalization at the C2 position.
B. Reactivity of the Aryl Iodide: A Gateway to Complexity: The carbon-iodine bond is the most significant functional group for synthetic diversification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[2]
Caption: Key cross-coupling reactions utilizing 5-Iodo-3(2H)-benzofuranone.
This strategic placement of iodine allows chemists to readily introduce aryl, vinyl, alkynyl, and amino functionalities, thereby accessing a vast chemical space for structure-activity relationship (SAR) studies in drug development programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Iodo-3(2H)-benzofuranone is not widely available, prudent laboratory practice dictates handling it with care based on the data for structurally similar compounds.
-
General Hazards: Like many aromatic iodo-compounds and ketones, it should be considered harmful if swallowed or inhaled.[4] It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Iodo-3(2H)-benzofuranone is a chemical entity of considerable strategic importance. Its physicochemical properties are defined by the benzofuranone core and the heavy iodine substituent. While its direct synthesis and characterization data are sparse in public literature, its properties can be reliably predicted from established chemical principles and data from related analogs. The true power of this molecule is its role as a versatile synthetic intermediate, where the aryl iodide provides a robust handle for diversification via cross-coupling chemistry. For researchers and scientists in drug development, 5-Iodo-3(2H)-benzofuranone represents a valuable starting point for the efficient construction of complex molecular architectures and the exploration of novel therapeutic agents.
References
- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (2020). Royal Society of Chemistry.
- PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran.
- Sigma-Aldrich. (n.d.). 5-Iodo-2,3-dihydrobenzofuran. MilliporeSigma.
- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- Procter & Gamble. (2021).
- TCI Chemicals. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic-Chemistry.org.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).
- Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- IR Spectroscopic Study of Substances Containing Iodine Adduct. (n.d.). RJPBCS.
- BOC Sciences. (n.d.). 5-Iodo-3(2H)-benzofuranone. BOC Sciences.
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Royal Society of Chemistry.
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Iodo-2,3-dihydrobenzofuran 132464-84-7 [sigmaaldrich.cn]
- 5. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
